Toremifene citrate

Catalog No.
S548693
CAS No.
89778-27-8
M.F
C32H36ClNO8
M. Wt
598.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Toremifene citrate

CAS Number

89778-27-8

Product Name

Toremifene citrate

IUPAC Name

2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid

Molecular Formula

C32H36ClNO8

Molecular Weight

598.1 g/mol

InChI

InChI=1S/C26H28ClNO.C6H8O7/c1-28(2)19-20-29-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-18-27)21-9-5-3-6-10-21;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-16H,17-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25-;

InChI Key

IWEQQRMGNVVKQW-OQKDUQJOSA-N

SMILES

CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Solubility

4.4 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Citrate, Toremifene, Fareston, FC 1157a, FC-1157a, FC1157a, Toremifene, Toremifene Citrate, Toremifene Citrate (1:1), Toremifene, (E)-Isomer

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Isomeric SMILES

CN(C)CCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Toremifene citrate is a first-generation selective estrogen receptor modulator (SERM) [] with diverse applications in scientific research, primarily focused on its potential for treating and preventing various estrogen-related conditions. Here's a breakdown of its research applications:

Treatment of Hormone Receptor-Positive Breast Cancer:

  • Established Therapy: Toremifene citrate is approved for treating metastatic breast cancer in postmenopausal women with estrogen receptor-positive tumors []. It acts as an antagonist in breast tissue, inhibiting estrogen's stimulatory effects and hindering tumor growth [].
  • Comparative Efficacy: Numerous studies have compared its efficacy to tamoxifen, another widely used SERM in breast cancer treatment. Meta-analyses suggest similar effectiveness, with some studies indicating potential advantages for toremifene in terms of cardiovascular benefits and reduced risk of uterine neoplasms [, ].

Prevention of Breast Cancer:

  • Limited Evidence: While tamoxifen is approved for breast cancer prevention in high-risk women, toremifene citrate has not received similar approval due to insufficient evidence from large-scale clinical trials [].
  • Ongoing Research: Ongoing research explores its potential role in preventing breast cancer recurrence, particularly in women with positive estrogen receptor status.

Other Estrogen-Related Conditions:

  • Osteoporosis: Toremifene citrate exhibits estrogen agonist activity in bone tissue, potentially preventing bone loss and improving bone mineral density in postmenopausal women []. However, it is not currently approved for this indication due to the availability of other established therapies.
  • Cardiovascular Health: Studies suggest toremifene citrate may have beneficial effects on lipid profiles, potentially reducing the risk of cardiovascular events in postmenopausal women with breast cancer. Further research is needed to confirm these findings and explore its potential application in broader cardiovascular health contexts.
  • Neurodegenerative Diseases: Preliminary research suggests toremifene citrate could have neuroprotective effects against age-related cognitive decline and neurodegenerative diseases like Alzheimer's disease, but more studies are needed to validate these findings.

Additional Research Areas:

  • Anticancer Properties: Beyond breast cancer, research investigates toremifene citrate's potential in other estrogen-sensitive cancers like endometrial cancer and certain prostate cancers.
  • Antiviral Activity: Recent studies have shown promising antiviral activity against various viruses, including influenza and coronaviruses, suggesting potential applications in future antiviral therapies.

Toremifene citrate is a selective estrogen receptor modulator, classified as a nonsteroidal antiestrogen. It is primarily used in the treatment of estrogen receptor-positive breast cancer. The chemical structure of toremifene citrate can be represented by the formula C32H36ClNO8, and it is known for its unique triphenylethylene derivative configuration. The compound exhibits both estrogenic and antiestrogenic properties depending on the target tissue, making it a versatile agent in hormone therapy .

Toremifene acts as a SERM, meaning it can exhibit both estrogen-agonistic (mimicking estrogen) and antagonistic (blocking estrogen) effects depending on the target tissue []. In breast tissue, toremifene primarily acts as an anti-estrogen by competitively binding to estrogen receptors. This prevents estrogen from binding and stimulating the growth of cancer cells []. Additionally, toremifene offers some beneficial effects on bone health and blood lipid profile compared to tamoxifen [].

The conversion of toremifene to toremifene citrate involves the reaction of toremifene base with citric acid in a solvent mixture of water and ethanol. This reaction results in the formation of toremifene citrate, which is characterized by its enhanced solubility and bioavailability compared to its parent compound. The synthesis includes several phases: starting from 4-hydroxybenzophenone, which undergoes O-alkylation followed by condensation reactions to yield the final product .

Toremifene citrate exhibits tissue-selective actions. It acts as an estrogen agonist in certain tissues such as bone and the cardiovascular system while demonstrating antiestrogenic effects in breast tissue. This dual action helps reduce the risk of tumor growth in hormone-sensitive tissues while maintaining beneficial effects on bone density and cardiovascular health. Toremifene has been shown to decrease the incidence of tumors in some hormone-dependent tissues, notably the mammary gland, while also potentially increasing tumor incidence in others, such as kidneys .

The synthesis of toremifene citrate involves multiple steps:

  • O-Alkylation: 4-Hydroxybenzophenone is reacted with 2-chloroethyl dimethylamine.
  • Condensation: The resulting intermediate undergoes condensation with a complex formed from cinnamaldehyde and lithium aluminum hydride.
  • Formation of Citrate Salt: The final step involves neutralizing the base with citric acid to form toremifene citrate .

Toremifene citrate is primarily used in:

  • Breast Cancer Treatment: It is indicated for patients with estrogen receptor-positive breast cancer.
  • Bone Health: Due to its estrogenic activity on bone tissue, it may help prevent osteoporosis in postmenopausal women.
  • Cardiovascular Benefits: Its agonistic effects on cardiovascular tissues may provide protective benefits against heart disease .

Research has demonstrated that toremifene citrate interacts with various biological systems:

  • It shows potential interactions with other medications that affect estrogen levels or metabolism.
  • Studies indicate that it may influence the pharmacokinetics of drugs metabolized by cytochrome P450 enzymes.
  • Understanding these interactions is crucial for optimizing treatment regimens and minimizing adverse effects .

Toremifene citrate belongs to a class of compounds known as selective estrogen receptor modulators. Here are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameChemical FormulaUnique Features
TamoxifenC26H29NOFirst-generation SERM; widely used for breast cancer treatment; more potent estrogen antagonist than toremifene.
RaloxifeneC23H24O5SPrimarily used for osteoporosis; acts as an estrogen agonist on bone but antagonist on breast tissue.
FulvestrantC18H19F3O3SPure estrogen receptor antagonist; used for advanced breast cancer; does not exhibit partial agonistic effects like toremifene.
ClomipheneC26H28ClNOUsed primarily for ovulation induction; has mixed agonistic and antagonistic properties affecting reproductive tissues.

Toremifene's unique profile allows it to act selectively depending on tissue type, making it particularly valuable in treating hormone-responsive cancers while providing benefits for bone health and cardiovascular function .

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

597.2129448 g/mol

Monoisotopic Mass

597.2129448 g/mol

Heavy Atom Count

42

Appearance

Assay:≥98%A crystalline solid

UNII

2498Y783QT

Related CAS

89778-26-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.56%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (92.68%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (92.68%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (92.68%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

First line hormone treatment of hormone-dependent metastatic breast cancer in postmenopausal patients. Fareston is not recommended for patients with estrogen receptor negative tumours.

NCI Cancer Drugs

Drug: Toremifene
US Brand Name(s): Fareston
FDA Approval: Yes
Toremifene is approved to treat: Breast cancer that has metastasized (spread to other parts of the body). It is used in postmenopausal women whose cancer is estrogen receptor positive (ER+) or when it is not known if the cancer is ER+ or estrogen receptor negative (ER-).

Pharmacology

Toremifene Citrate is the citrate salt of a nonsteroidal triphenylethylene antiestrogen. Chemically related to tamoxifen, toremifene is a selective estrogen receptor modulator (SERM). This agent binds competitively to estrogen receptors, thereby interfering with estrogen activity. Toremifene also has intrinsic estrogenic properties, which is manifested depending on the tissue or species. (NCI04)

MeSH Pharmacological Classification

Antineoplastic Agents, Hormonal

ATC Code

L02BA02

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
INSR family
IGF1R (CD221) [HSA:3480] [KO:K05087]

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

89778-27-8

Wikipedia

Toremifene citrate

Use Classification

Human drugs -> Endocrine therapy -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-09-13

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